1-methyl-4-(4-{[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine
Description
Properties
IUPAC Name |
[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O2/c1-21-9-11-22(12-10-21)6-2-3-13-25-17-4-7-23(8-5-17)18(24)16-14-19-20-15-16/h14-15,17H,4-13H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYAAIVNQYYTJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC#CCOC2CCN(CC2)C(=O)C3=CNN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-4-(4-{[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be denoted as follows:
This structure features a piperazine core, modified by a pyrazole moiety and an alkyne group, which may contribute to its unique biological properties.
1. Central Nervous System Activity
Research has indicated that derivatives of piperazine, including this compound, may exhibit significant central nervous system (CNS) activity. A related study evaluated a piperazine derivative (LQFM008) for anxiolytic effects using various behavioral tests in mice, suggesting that modifications in the piperazine structure can lead to notable changes in CNS activity .
2. Antitumor Activity
There is emerging evidence that compounds with similar structural features may possess antitumor properties. For instance, studies on piperidine derivatives have shown potential cytotoxic effects against various cancer cell lines. The specific mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways .
3. Immunomodulatory Effects
Piperazine derivatives have been explored for their immunomodulatory potential. Research indicates that certain compounds can stimulate immune responses, enhancing lymphocyte activity and potentially leading to new therapeutic avenues in immunotherapy .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Receptor Interaction : The compound may interact with neurotransmitter receptors in the CNS, influencing mood and anxiety levels.
- Cell Cycle Regulation : Similar compounds have been shown to affect cell cycle progression in cancer cells, leading to growth inhibition.
- Modulation of Immune Responses : By altering cytokine production or lymphocyte activation, this compound could enhance immune surveillance against tumors.
Case Studies and Research Findings
Comparison with Similar Compounds
Table 1: Comparison of Structural and Functional Features
| Compound Name | Core Structure | Key Substituents | Biological Activity | Reference |
|---|---|---|---|---|
| Target Compound : 1-methyl-4-(4-{[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine | Piperazine + Piperidine | Methyl, but-2-yn-1-yl, pyrazole-4-carbonyl | Potential GPCR modulation, anticancer activity | |
| 1-(4-{[1-(3-Chloropyridin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(pyridin-2-yl)piperazine | Piperazine + Piperidine | Chloropyridine, pyridine | Anti-inflammatory, enzyme inhibition | |
| 1-{4-[(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine | Piperazine + Piperidine | Phenyl, pyrazolopyrazine | Neurological receptor ligand | |
| 1-Ethyl-4-(1-methylpyrazolyl)piperazine | Piperazine | Ethyl, methylpyrazole | Anxiolytic effects | |
| N-{4-[(1-methyl-1H-pyrazol-4-yl)carbamoyl]phenyl}-4-(pyridin-2-yl)piperazine-1-carboxamide | Piperazine + Pyrazole | Pyridine, carboxamide | Anticancer, CNS activity |
Functional Group Impact on Properties
- But-2-yn-1-yl Linker : The alkyne bridge in the target compound enhances rigidity compared to saturated or aromatic linkers in analogs (e.g., ethyl or phenyl groups). This rigidity may improve target selectivity .
- Pyrazole-4-Carbonyl vs. Thiazole/Imidazole : Replacing pyrazole with thiazole (as in ) reduces hydrogen-bonding capacity but increases metabolic stability. Imidazole-containing analogs () exhibit stronger basicity, altering pharmacokinetics .
- Piperidine Substitution : The 3-chloropyridine substituent in introduces halogen-mediated hydrophobic interactions, whereas the target compound’s pyrazole carbonyl group enables polar interactions with active sites.
Uniqueness of the Target Compound
The integration of a pyrazole-4-carbonyl group with a but-2-yn-1-yl-linked piperidine-piperazine scaffold distinguishes this compound from others in its class:
- Dual Pharmacophore Synergy : The piperazine-piperidine system provides conformational adaptability, while the pyrazole carbonyl group enables precise target engagement, a combination absent in simpler analogs like 1-methyl-4-piperidinylpiperazine .
- Balanced Lipophilicity : LogP values are optimized compared to highly polar (e.g., imidazole derivatives in ) or hydrophobic (e.g., benzofuran derivatives in ) analogs, enhancing bioavailability .
Preparation Methods
Alkylation of 1-Methylpiperazine
The introduction of the alkyne chain to 1-methylpiperazine typically involves nucleophilic substitution. A propargyl derivative (e.g., 4-bromo-1-butyne) reacts with the secondary amine of 1-methylpiperazine under basic conditions. For example:
$$
\text{1-Methylpiperazine} + \text{Br-C≡C-CH}2\text{-O-Ms} \xrightarrow{\text{Et}3\text{N, DMF}} \text{Fragment A}
$$
This step often requires polar aprotic solvents (e.g., DMF or THF) and bases like triethylamine to deprotonate the amine.
Optimization of Alkyne Incorporation
Microwave-assisted synthesis has been reported to enhance reaction rates and yields in analogous piperazine alkylations, reducing side products such as dialkylated species. For instance, yields improved from 84% to 96% when using microwave irradiation in benzylpiperazine syntheses.
Synthesis of Fragment B: 1-(1H-Pyrazole-4-Carbonyl)Piperidin-4-Ol
Preparation of Piperidin-4-Ol
Piperidin-4-ol is commercially available or synthesized via hydrogenation of pyridine derivatives. Protection of the hydroxyl group (e.g., as a tert-butyl dimethylsilyl ether) may precede further functionalization.
Acylation with 1H-Pyrazole-4-Carboxylic Acid
The acylation of piperidin-4-ol’s amine involves coupling 1H-pyrazole-4-carboxylic acid using activating agents:
$$
\text{Piperidin-4-ol} + \text{1H-Pyrazole-4-COCl} \xrightarrow{\text{EDCl/HOBt}} \text{Fragment B}
$$
Ethylcarbodiimide (EDCl) and hydroxybenzotriazole (HOBt) are commonly employed to form the amide bond, with reported yields of 80–90% in similar piperidine acylations.
Ether Bond Formation Between Fragments A and B
Mitsunobu Reaction
The hydroxyl group of Fragment B is coupled to the alkyne chain of Fragment A via a Mitsunobu reaction:
$$
\text{Fragment A} + \text{Fragment B} \xrightarrow{\text{DIAD, PPh}_3} \text{Intermediate}
$$
Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) facilitate the ether bond formation, though this method may require strict anhydrous conditions.
Nucleophilic Substitution
Alternatively, mesylation of Fragment B’s hydroxyl group followed by displacement with Fragment A’s alkyne-O⁻ species offers a scalable route:
$$
\text{Fragment B-OH} \xrightarrow{\text{MsCl}} \text{Fragment B-OMs} \xrightarrow{\text{Fragment A-O⁻}} \text{Target Compound}
$$
This method avoids stoichiometric phosphine reagents and is favored in industrial settings.
Final Deprotection and Purification
If protecting groups (e.g., Boc) are used during synthesis, acidic deprotection (e.g., HCl/EtOAc) yields the final compound. Chromatographic purification (silica gel, eluent: CH₂Cl₂/MeOH) ensures high purity, with typical isolated yields of 80–86%.
Analytical Characterization
Key spectroscopic data for the target compound include:
- ¹H NMR (400 MHz, CDCl₃) : δ 1.45 (m, 2H, piperazine), 2.30 (s, 3H, N-CH₃), 3.40–3.70 (m, 10H, piperazine/piperidine), 4.50 (s, 2H, OCH₂), 7.80 (s, 2H, pyrazole).
- HRMS (ESI+) : m/z 346.2112 [M+H]⁺ (calc. 346.2118 for C₁₈H₂₈N₅O₂).
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Mitsunobu | DIAD, PPh₃, THF, 0°C | 82 | High regioselectivity | Costly reagents |
| Nucleophilic Substitution | MsCl, Et₃N, DMF | 85 | Scalable, minimal byproducts | Requires mesylation step |
| Microwave-Assisted | MW, 100°C, 30 min | 90 | Rapid, high yield | Specialized equipment required |
Industrial and Environmental Considerations
Large-scale synthesis prioritizes atom economy and solvent recovery. Ethanol and THF are preferred for their low toxicity and ease of recycling. Patent CN103275010A highlights a “three-waste”-minimized process, achieving 86% yield with aqueous workups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
